6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-acetyl-4-(4-methylanilino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-12-3-6-16(7-4-12)22-19-15(10-20)11-21-18-8-5-14(13(2)23)9-17(18)19/h3-9,11H,1-2H3,(H,21,22) |
InChI Key |
RZAGQQPEYZLXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C(=O)C |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This guide presents a comprehensive, technically-grounded strategy for the synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile, a novel derivative with significant potential in drug discovery programs, particularly as a kinase inhibitor scaffold. We will detail a robust, multi-step synthetic pathway, beginning from commercially available starting materials. The narrative emphasizes the causal logic behind procedural choices, providing detailed experimental protocols, and outlining expected analytical characterization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize and explore this promising class of heterocyclic compounds.
Introduction: The Significance of Quinoline-3-carbonitriles
Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Within this privileged class of heterocycles, the quinoline-3-carbonitrile moiety stands out as a key pharmacophore. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making it a versatile anchor for molecular design. Compounds featuring this scaffold have been investigated as potential antibacterial agents, demonstrating the value of this structural motif in developing new therapeutics.[5] The target molecule, 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile, combines this key feature with an acetyl group at the 6-position, a common site for modification, and a 4-arylamino substituent, a group known to be critical for the activity of many kinase inhibitors.
Retrosynthetic Analysis and Strategic Design
A logical and efficient synthesis of the target molecule requires a convergent strategy. The primary disconnection is at the C4-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final key step. This is a well-established method for functionalizing the 4-position of the quinoline ring.[6] This approach identifies p-toluidine and the key intermediate, 6-Acetyl-4-chloroquinoline-3-carbonitrile , as the immediate precursors.
The chloroquinoline intermediate can be traced back to a 4-hydroxyquinoline precursor, which is readily accessible through a cyclization reaction. The Gould-Jacobs reaction, a thermal cyclization of an aniline derivative with an ethoxymethylenemalonate-type reagent, is an ideal choice for constructing the quinoline core with the desired substitution pattern. This leads to our starting material: 4-aminoacetophenone.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway and Mechanistic Rationale
The proposed synthesis is a three-step sequence designed for efficiency and control over the final product's structure.
Step 1: Synthesis of 6-Acetyl-4-hydroxyquinoline-3-carbonitrile
This foundational step involves the construction of the quinoline core. We propose the reaction of 4-aminoacetophenone with (ethoxymethylene)malononitrile (EMMN).
-
Mechanism: The reaction proceeds via an initial vinylogous nucleophilic substitution where the amino group of 4-aminoacetophenone attacks the electron-deficient double bond of EMMN, displacing the ethoxy group. This forms a stable enamine intermediate. The subsequent step is a thermally induced intramolecular cyclization (electrophilic aromatic substitution) onto the ortho position of the aniline ring, followed by tautomerization to yield the aromatic 4-hydroxyquinoline system. This cyclization is typically performed in a high-boiling solvent like Dowtherm A or diphenyl ether.
Step 2: Synthesis of 6-Acetyl-4-chloroquinoline-3-carbonitrile
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step for the final reaction.
-
Mechanism & Rationale: The hydroxyl group at the C4 position is a poor leaving group. Reacting the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl into an excellent leaving group. The mechanism involves the initial formation of a chlorophosphate ester intermediate, which renders the C4 position highly electrophilic and susceptible to attack by a chloride ion, leading to the desired 4-chloro derivative. POCl₃ is often used in excess, acting as both the reagent and the solvent.
Step 3: Synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
The final step is the coupling of the activated chloroquinoline intermediate with p-toluidine.
-
Mechanism & Rationale: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atom within the quinoline ring, along with the adjacent cyano group, strongly activates the C4 position towards nucleophilic attack. The nitrogen of p-toluidine acts as the nucleophile, attacking the C4 carbon and forming a Meisenheimer-like intermediate. The subsequent loss of the chloride ion re-aromatizes the system to yield the final product. This reaction is typically carried out in a polar solvent like ethanol or isopropanol, sometimes with a mild base to scavenge the HCl byproduct.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: SAR and Pharmacological Profiling of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Executive Summary
This technical guide provides a comprehensive analysis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile (referred to herein as QCN-6Ac ). Belonging to the 4-anilinoquinoline-3-carbonitrile class, this compound represents a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs), specifically targeting the EGFR (ErbB1) and HER2 (ErbB2) pathways.
Unlike third-generation covalent inhibitors (e.g., Osimertinib) that rely on an acrylamide "warhead," QCN-6Ac utilizes a reversible ATP-competitive mechanism, modulated by the electron-withdrawing nature of the 6-acetyl group. This guide details the synthetic protocols, structure-activity relationships (SAR), and biological validation workflows required to assess its efficacy as a lead compound in oncology.
Chemical Architecture & Rational Design
The molecule is composed of three distinct pharmacophoric regions, each serving a specific function within the ATP-binding pocket of the target kinase.
| Region | Structural Moiety | Pharmacological Function |
| Scaffold Core | Quinoline-3-carbonitrile | Mimics the adenine ring of ATP; the N1 nitrogen and 3-CN group form critical hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR). |
| Hydrophobic Tail | 4-(p-tolylamino) | The p-tolyl group projects into the hydrophobic pocket I (selectivity gate), interacting with residues like Val726 and Leu844. The methyl group adds lipophilicity ( |
| Electronic Modulator | 6-Acetyl | An electron-withdrawing group (EWG) that alters the pKa of the quinoline nitrogen, distinct from the electron-donating alkoxy groups found in Gefitinib or Erlotinib. |
Synthetic Protocol (Step-by-Step)
To ensure reproducibility and high purity (>98%), we utilize a modified Gould-Jacobs reaction . This pathway is preferred over the Skraup synthesis due to milder conditions and higher regioselectivity.
Phase I: Construction of the Quinoline Core
-
Reagents: 4-Aminoacetophenone (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Condensation: Reflux reagents in ethanol for 2 hours. The amino group attacks the ethoxy carbon, eliminating ethanol to form the enamine intermediate.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Cyclization (Thermal): The intermediate is added to refluxing Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C for 30–60 minutes.
-
Isolation: Cool to RT. Add hexane to precipitate the solid. Filter and wash with diethyl ether to remove Dowtherm A.
Phase II: Chlorination & Amination
-
Chlorination: Suspend the 4-hydroxy intermediate in POCl
(Phosphorus oxychloride).-
Catalyst: Add catalytic DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ.
-
Reaction: Reflux for 4 hours.[8] The 4-OH is converted to 4-Cl (a good leaving group).
-
Workup: Pour onto crushed ice/NH
OH carefully to neutralize. Filter the precipitate (6-acetyl-4-chloroquinoline-3-carbonitrile ).
-
-
Nucleophilic Aromatic Substitution (
):-
Dissolve the 4-chloro intermediate in Isopropanol or Ethanol.
-
Add p-toluidine (1.1 eq) and catalytic HCl (or pyridine).
-
Reflux for 3–6 hours. The amine attacks position 4, displacing the chloride.
-
-
Purification: Recrystallize from Ethanol/DMF. Characterize via
H-NMR and LC-MS.
Visualization: Synthetic Workflow
Caption: Figure 1.[6][9] Gould-Jacobs synthetic pathway for QCN-6Ac synthesis.
Structure-Activity Relationship (SAR) Analysis
The SAR of QCN-6Ac is defined by the interplay between steric fit and electronic tuning.
The 6-Acetyl Group (Electronic Tuning)
Most FDA-approved quinazolines/quinolines (e.g., Erlotinib) possess electron-donating groups (EDGs) like methoxy or ethoxy at positions 6 and 7.
-
Effect of Acetyl (EWG): The 6-acetyl group is electron-withdrawing. This reduces the electron density on the quinoline ring.
-
Consequence: It lowers the pKa of the N1 nitrogen. While this may slightly weaken the H-bond acceptor capability at the hinge region, it often improves metabolic stability against oxidative dealkylation (a common clearance route for 6-OMe drugs).
-
Validation: Compare IC
against 6-methoxy-4-(p-tolylamino)quinoline-3-carbonitrile. If potency drops <10-fold, the metabolic gain justifies the substitution.
The 3-Carbonitrile (CN) Group
-
Role: The nitrile is a compact, linear group that fits into a narrow pocket near the gatekeeper residue (Thr790 in EGFR).
-
Interaction: It increases the acidity of the NH at position 4, strengthening the H-bond donation to the water network or backbone carbonyls in the active site.
The 4-(p-Tolylamino) Moiety
-
Steric Fit: The para-methyl group is critical.
-
Unsubstituted Phenyl: Too small; loses hydrophobic contact energy.
-
p-Bromo/Chloro: Good potency, but higher molecular weight and halogen bond potential.
-
p-Tolyl (Methyl): The "Goldilocks" zone. It fills the hydrophobic pocket without inducing steric clash with the ceiling of the binding site.
-
Biological Evaluation & Mechanism[3]
Primary Assay: In Vitro Kinase Inhibition (EGFR/HER2)
-
Method: FRET-based assay (e.g., LanthaScreen) or radiometric
P-ATP assay. -
Protocol:
-
Incubate recombinant EGFR kinase domain with QCN-6Ac (serial dilutions: 1 nM to 10
M). -
Add ATP (at
) and substrate (Poly Glu:Tyr). -
Measure phosphorylation.
-
-
Expected Result: IC
in the low nanomolar range (50–200 nM) for wild-type EGFR.
Secondary Assay: Cell Viability (MTT)
-
Cell Lines:
-
A549 (Lung carcinoma, EGFR wild-type).
-
HCT116 (Colon cancer, often KRAS mutant - negative control for specificity).
-
-
Protocol: 72-hour incubation followed by MTT reduction to formazan.
Mechanism of Action (Signaling Pathway)
QCN-6Ac inhibits the phosphorylation of EGFR, preventing the downstream activation of the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis.
Caption: Figure 2. QCN-6Ac blockade of the EGFR-MAPK proliferation cascade.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link
-
Wang, X., et al. (2012). Synthesis and biological evaluation of 4-aminoquinoline-3-carbonitrile derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, Y., et al. (2010). Design, synthesis and biological evaluation of 6-amide-4-anilinoquinazoline derivatives as novel EGFR inhibitors. Molecules. Link
Sources
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
The Compass and the Clock: A Technical Guide to the Bioavailability and Pharmacokinetics of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Quinine Bark to Rational Design
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its journey began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria. Today, substituted quinolines constitute a broad class of therapeutic agents with applications spanning infectious diseases, cancer, and inflammation. However, the clinical success of any quinoline-based drug candidate is inextricably linked to its journey through the body—a dynamic interplay of absorption, distribution, metabolism, and excretion (ADME). This guide, intended for drug development professionals, offers a deep dive into the bioavailability and pharmacokinetics of substituted quinolines, providing not just the "what" but the critical "why" behind the experimental approaches that illuminate this journey.
Section 1: The Quinolone Blueprint: Structure-Pharmacokinetic Relationships
The pharmacokinetic profile of a substituted quinoline is not a matter of chance; it is dictated by the intricate dance of its physicochemical properties, which are in turn governed by the nature and position of its substituents. Understanding these structure-pharmacokinetic relationships (SPRs) is paramount for the rational design of quinoline derivatives with desirable drug-like properties.
Lipophilicity: The Key to Cellular Gates
Lipophilicity, often expressed as the distribution coefficient (LogD), is a primary determinant of a quinoline's ability to traverse biological membranes.[1] Generally, a moderate LogD is optimal for oral absorption.
-
Impact of Substituents: Electron-withdrawing groups, such as halogens, tend to increase lipophilicity, which can enhance membrane permeability and volume of distribution.[2] Conversely, the introduction of polar groups like hydroxyl or carboxyl moieties decreases lipophilicity, potentially reducing absorption but increasing water solubility.[3] For instance, the replacement of the benzene A ring in a quinolone scaffold with non-aromatic cyclic structures has been explored to reduce lipophilicity and improve aqueous solubility.[1]
Ionization State (pKa): A Matter of Charge
The pKa of a quinoline derivative dictates its ionization state at physiological pH, which profoundly influences its solubility, permeability, and binding to plasma proteins. The quinoline nitrogen is basic, and its pKa can be modulated by substituents.
-
Causality in Action: Electron-donating groups increase the basicity of the quinoline nitrogen, leading to a higher proportion of the ionized form at physiological pH. This can enhance aqueous solubility but may hinder passive diffusion across lipid membranes. Conversely, electron-withdrawing groups decrease basicity, favoring the neutral form and potentially improving membrane permeability.
Molecular Size and Shape: Navigating the Biological Maze
The steric bulk and overall topology of a substituted quinoline influence its interaction with transporters and metabolic enzymes.
-
Field-Proven Insight: Large, bulky substituents can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability and prolonging the drug's half-life.[4] However, excessive molecular size can also negatively impact permeability and solubility.
Section 2: Charting the Course: Key Pharmacokinetic Parameters
The journey of a substituted quinoline through the body is quantified by a set of key pharmacokinetic parameters. Understanding and accurately measuring these parameters is fundamental to predicting a drug's efficacy and safety profile.
Absorption and Bioavailability
Oral bioavailability (F) is the fraction of an administered dose that reaches systemic circulation. It is a critical parameter for orally administered drugs.
-
Factors at Play: Poor aqueous solubility, low membrane permeability, and extensive first-pass metabolism in the gut wall and liver are common reasons for low oral bioavailability of quinoline derivatives.[5] For example, some quinoline-4-carboxamides initially showed poor oral bioavailability, which was attributed to poor permeability.[6]
Distribution: Reaching the Target
The volume of distribution (Vd) reflects the extent to which a drug distributes into tissues compared to the plasma. Quinolines, being often lipophilic and basic, tend to have large volumes of distribution.
Metabolism: The Biotransformation Engine
Metabolism is the enzymatic conversion of drugs into more water-soluble compounds that can be readily excreted. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[7]
-
Common Metabolic Pathways for Quinolines:
-
Oxidation: Hydroxylation of the quinoline ring and N-oxidation are common phase I metabolic reactions catalyzed by CYP enzymes.[8] Specific isoforms like CYP2A6 and CYP2E1 have been implicated in the metabolism of the parent quinoline molecule, leading to metabolites such as quinoline-1-oxide, 3-hydroxyquinoline, and quinoline-5,6-diol.[8][9]
-
Dealkylation: N-dealkylation and O-dealkylation are frequent metabolic pathways for substituted quinolines bearing alkylamino and alkoxy groups, respectively.[4]
-
Conjugation: Phase II metabolism often involves the conjugation of hydroxylated metabolites with glucuronic acid or sulfate to further increase water solubility for excretion.
-
A generalized metabolic pathway for a substituted quinoline is depicted below:
Caption: Generalized metabolic pathway of substituted quinolines.
Excretion: The Final Exit
The primary routes of excretion for quinoline metabolites are through the urine and feces. Renal clearance and biliary excretion are the key processes involved.
Section 3: Methodologies for a Quinoline Pharmacokinetic Study
A robust pharmacokinetic assessment of a substituted quinoline requires a combination of in vitro and in vivo studies. The following protocols are designed to be self-validating systems, providing a clear rationale for each step.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by phase I enzymes.[10]
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled human or rodent liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[11]
-
Prepare a 10 mM stock solution of the test quinoline derivative in a suitable organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be less than 1%.[11]
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM.[11]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
In Vivo Pharmacokinetic Study in a Rodent Model
This study provides a comprehensive assessment of the ADME properties of a substituted quinoline in a living organism.[12]
Experimental Workflow:
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mttlab.eu [mttlab.eu]
- 11. info.mercell.com [info.mercell.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Friedländer Synthesis of Substituted Quinolines: Advanced Protocols for Drug Discovery
[1]
Introduction & Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). While several methods exist for quinoline construction (Skraup, Combes, Doebner-Miller), the Friedländer synthesis remains the premier method for generating highly substituted, regiochemically defined quinolines required for Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical workflow for the Friedländer annulation, transitioning from mechanistic understanding to robust, scalable experimental protocols. We focus on two distinct methodologies: a Standard Robust Protocol for routine bench synthesis and a Green High-Throughput Protocol optimized for library generation.
Mechanistic Underpinning[2][3]
The Friedländer reaction involves the condensation of a 2-aminoaryl ketone (or aldehyde) with an
-
Intermolecular Aldol Condensation: Acid or base-catalyzed attack of the
-methylene enol/enolate onto the carbonyl of the 2-aminoaryl species. -
Intramolecular Cyclodehydration: Formation of the Schiff base (imine) followed by dehydration to aromatize the ring.
Understanding this mechanism is critical for troubleshooting regioselectivity issues, particularly when using unsymmetrical ketones.
Visualization: Reaction Pathway[7]
Figure 1: Mechanistic pathway of the Friedländer annulation showing the progression from condensation to aromatization.
Strategic Reagent & Catalyst Selection
Success in Friedländer synthesis depends heavily on matching the catalyst to the substrate's electronic properties.
| Parameter | Recommendation | Rationale |
| 2-Aminoaryl Ketone | 2-Aminobenzophenone derivatives are more stable than aldehydes. | Aldehydes (2-aminobenzaldehyde) are prone to self-condensation. Ketones require stronger activation (acid catalysis). |
| High acidity of | ||
| Catalyst (Standard) | p-Toluenesulfonic acid (p-TSA) or Sulfamic Acid . | Bronsted acids are robust, inexpensive, and tolerate moisture better than Lewis acids. |
| Catalyst (Green) | Silica-supported H2SO4 or Molecular Iodine (I2) . | Allows for solvent-free conditions and simplified workup (filtration). |
| Solvent | Ethanol (Standard) or None (Green). | Ethanol is polar, protic, and environmentally benign. Solvent-free conditions maximize atom economy. |
Experimental Protocols
Protocol A: Robust Acid-Catalyzed Synthesis (The "Workhorse" Method)
Best for: Scaling up (grams), valuable substrates, and ensuring maximum yield.
Reagents:
-
2-Aminoaryl ketone (1.0 equiv)
-
Active methylene compound (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethanol (5 mL per mmol substrate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) in Ethanol.
-
Addition: Add the active methylene compound (e.g., acetylacetone) followed by p-TSA.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. -
Monitoring: Monitor progress via TLC (Eluent: 20% EtOAc/Hexane) every 30 minutes. Reaction is typically complete in 2–4 hours.
-
Checkpoint: The appearance of a highly fluorescent spot under UV (254/365 nm) usually indicates quinoline formation.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold EtOH, and dry.
-
Option B (Extraction): Concentrate the solvent in vacuo. Dilute the residue with EtOAc, wash with saturated
(to neutralize acid), then brine. Dry over and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Green Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, rapid screening, and solvent-free synthesis.
Reagents:
-
2-Aminoaryl ketone (1.0 equiv)
-
Active methylene compound (1.0 equiv)
-
Catalyst: Sulfamic acid (
) or Iodine ( ) -
Solvent: None (Neat)
Procedure:
-
Setup: Mix the amine, ketone, and catalyst in a microwave-safe vial. Grind them together with a spatula if solids to ensure intimate contact.
-
Irradiation: Place the vial in a microwave reactor. Set parameters:
-
Workup:
-
Add hot Ethanol (
) to the vial to dissolve the crude melt. -
Pour the hot solution into crushed ice/water. The quinoline product typically precipitates as a solid.
-
-
Isolation: Filter the solid, wash with water, and dry. Purity is often sufficient (
) for biological screening without chromatography.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to steric hindrance. | Switch to a Lewis Acid catalyst (e.g., |
| Regioisomer Mixture | Unsymmetrical ketones (e.g., 2-butanone) yield both kinetic and thermodynamic products. | Control: Use bulky bases ( |
| Sticky/Oily Product | Impurities or incomplete cyclization. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Deactivation of amine. | Ensure the catalyst load is not too high (protonating the amine inhibits nucleophilicity). Keep acid catalyst |
Characterization Data (Expected)
For a typical product (e.g., 2-methyl-3-acetyl-4-phenylquinoline):
-
1H NMR: Characteristic singlet for the methyl group at C2 (
). Aromatic protons in the range. -
MS (ESI): Strong
peak. -
Appearance: Often yellow to pale brown solids.
References
- Classic Mechanism & Scope: Friedländer, P. (1882). Über o-Aminobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
Green/Aqueous Protocol: Shen, Q., et al. (2012).[5] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[6] Synthesis, 44, 389-392.[5][7] Link
-
Microwave/Solvent-Free: McNulty, J., et al. (2010). A mild, solvent-free Friedländer synthesis of quinolines.[5][2][6][8] Tetrahedron Letters, 51(45), 5962-5964.
-
Catalyst Comparison Review: Chandrasekaran, I., & Sarveswari, S. (2025).[9] Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.[9] Link[9]
- Drug Development Application: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental use of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile as a HER-2 inhibitor"
Technical Guide: Evaluation of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile as a Reversible HER-2 Inhibitor
Executive Summary & Mechanism of Action
6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile represents a specific structural analog within the 4-anilinoquinoline-3-carbonitrile class of tyrosine kinase inhibitors (TKIs). This scaffold is historically significant as the precursor to second-generation irreversible inhibitors like Neratinib (HKI-272) and Pelitinib (EKB-569) .
Unlike its acrylamide-bearing successors which form covalent bonds with Cys-773 (EGFR) or Cys-805 (HER-2), the 6-acetyl derivative lacks a Michael acceptor. Therefore, it functions as a reversible, ATP-competitive inhibitor . This distinction is critical for experimental design: wash-out experiments will restore kinase activity, and IC50 values will likely be in the micromolar (
Key Applications:
-
SAR Probing: Investigating the electronic influence of the 6-acetyl group on the quinoline core's binding affinity.
-
Intermediate Utility: The acetyl group serves as a versatile handle for condensation reactions (e.g., oximes, hydrazones) to generate novel derivatives.
-
Reversibility Studies: Used as a reversible control against irreversible inhibitors in kinetic studies.
Chemical Synthesis Protocol
Since this specific analog is often not commercially available off-the-shelf, in-house synthesis is required. The following protocol is adapted from the foundational Gould-Jacobs reaction pathway used for this scaffold (Wissner et al., J. Med. Chem.).[1][2][3][4][5][6]
Synthetic Workflow (Graphviz)
Figure 1: Step-wise synthesis of the target quinoline-3-carbonitrile derivative.
Detailed Procedure
Step 1: Preparation of the 4-Chloro Intermediate
-
Condensation: Reflux 4-aminoacetophenone (1 eq) with ethyl ethoxymethylenecyanoacetate (1 eq) in ethanol for 2 hours. Cool to precipitate the acrylate intermediate.
-
Cyclization: Add the acrylate to diphenyl ether (Dowtherm A) pre-heated to 250°C. Stir for 30-60 mins. Cool and dilute with hexane to precipitate 6-acetyl-4-hydroxyquinoline-3-carbonitrile .
-
Chlorination: Reflux the 4-hydroxy intermediate in neat phosphorus oxychloride (
) for 2 hours. -
Workup: Pour onto crushed ice/ammonia water. Filter the solid 6-acetyl-4-chloroquinoline-3-carbonitrile .
Step 2: Aniline Displacement (Target Synthesis)
-
Reaction: Dissolve 6-acetyl-4-chloroquinoline-3-carbonitrile (1.0 mmol) in ethanol (10 mL).
-
Addition: Add p-toluidine (1.1 mmol) and a catalytic amount of pyridine or hydrochloride acid (1 drop).
-
Reflux: Heat at reflux (
) for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane). -
Isolation: Cool to room temperature. The hydrochloride salt of the product often precipitates.
-
Purification: Filter the yellow solid. Neutralize with saturated
if the free base is required. Recrystallize from Ethanol/DMF. -
Validation: Confirm structure via
-NMR (DMSO- ) looking for the characteristic singlet of the acetyl methyl group (~2.6 ppm) and the p-tolyl methyl group (~2.3 ppm).
In Vitro HER-2 Kinase Inhibition Assay
This assay quantifies the compound's ability to inhibit the phosphorylation of a peptide substrate by the recombinant HER-2 kinase domain.
Materials
-
Enzyme: Recombinant Human HER-2 (ErbB2) Kinase Domain (cytoplasmic).
-
Substrate: Poly (Glu:Tyr) (4:1) or specific ErbB2 peptide.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ELISA.
-
Control: Lapatinib (Positive Control), DMSO (Negative Control).
Protocol (ELISA Format)
-
Coating: Coat 96-well plates with Poly (Glu:Tyr) substrate (
) in PBS overnight at . -
Blocking: Wash and block with 1% BSA in PBS-T.
-
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 2 mM , 0.1 mM , 1 mM DTT). -
Compound Addition: Add the test compound (dissolved in DMSO) in serial dilutions (e.g.,
to ).-
Note: Ensure final DMSO concentration is
.
-
-
ATP Start: Initiate reaction by adding ATP (
final) and HER-2 enzyme ( ). Incubate for 1 hour at . -
Detection: Wash plates. Add anti-phosphotyrosine antibody (HRP-conjugated, e.g., PY20). Incubate 1 hour.
-
Readout: Add TMB substrate, stop with
, and read OD at 450 nm.
Data Analysis & Expected Results
Calculate % Inhibition:
| Compound | Expected IC50 (HER-2) | Mechanism |
| 6-Acetyl-4-(p-tolylamino)... | 0.5 - 5.0 | Reversible, ATP-competitive |
| Lapatinib (Control) | ~10 - 20 nM | Reversible, ATP-competitive |
| Neratinib (Control) | ~2 - 5 nM | Irreversible (Covalent) |
Interpretation: The p-tolylamino group is less potent than the 3-chloro-4-fluoroaniline found in clinical drugs. Expect moderate potency.
Cellular Efficacy & Signaling Pathway Analysis
Testing in HER-2 overexpressing cell lines is crucial to verify that the biochemical inhibition translates to biological efficacy.
Cell Models
-
SK-BR-3: Human breast cancer, HER-2 overexpressing , EGFR positive. (Primary Model)
-
BT-474: Human breast cancer, HER-2 overexpressing , ER positive.
-
MCF-7: Human breast cancer, HER-2 low/normal (Specificity Control).
Signaling Pathway Visualization (Graphviz)
Figure 2: HER-2 downstream signaling pathways targeted by the inhibitor.
Western Blot Protocol (Mechanism Verification)
To confirm the compound inhibits HER-2 autophosphorylation and downstream signaling:
-
Seeding: Seed SK-BR-3 cells (
cells/well) in 6-well plates. -
Starvation: Serum-starve cells overnight (0.5% FBS) to synchronize the cell cycle and reduce basal signaling.
-
Treatment: Treat with the compound (
) for 2-4 hours. Include a DMSO control.-
Optional: Stimulate with EGF (100 ng/mL) for 15 mins before lysis if testing heterodimerization with EGFR.
-
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting Targets:
-
p-HER2 (Tyr1248): Primary indicator of target engagement. Expect dose-dependent decrease .
-
p-AKT (Ser473): Survival pathway marker. Expect decrease .
-
p-ERK1/2 (Thr202/Tyr204): Proliferation marker. Expect decrease .
-
Total HER2 / Actin: Loading controls (Must remain constant).
-
MTT Cytotoxicity Assay
-
Seeding: Seed 3,000-5,000 cells/well in 96-well plates.
-
Treatment: Add compound (0 -
) for 72 hours. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.
-
Result: Calculate
(Growth Inhibition 50%).-
Note: If
in SK-BR-3 is significantly lower than in MCF-7, the compound shows HER-2 selectivity .
-
Troubleshooting & Optimization
-
Solubility: The 4-anilinoquinoline scaffold is highly hydrophobic.
-
Solution: Store stock solutions in 100% DMSO at 10-20 mM. For cell culture, ensure final DMSO is <0.5% to avoid toxicity. If precipitation occurs in media, sonicate or use a cyclodextrin carrier.
-
-
Reversibility Check: To confirm the lack of covalent binding (due to the acetyl group vs. acrylamide):
-
Treat cells with high concentration (
) for 2 hours. -
Wash cells 3x with warm media (drug-free).
-
Incubate for 4-24 hours and measure p-HER2 recovery.
-
Outcome: p-HER2 signal should recover (unlike with Neratinib).
-
References
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[6] Journal of Medicinal Chemistry. Link
-
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity."[2] Journal of Medicinal Chemistry. Link
-
Gazit, A., et al. (1996). "Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indoles." Journal of Medicinal Chemistry. Link
-
Minami, Y., et al. (2007). "The major lung cancer-derived mutants of ERBB2 are oncogenic and are associated with sensitivity to the irreversible EGFR/ERBB2 inhibitor HKI-272." Oncogene. Link
Sources
- 1. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile in Antimalarial Research
Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery
The quinoline ring system is a foundational pharmacophore in the history and future of antimalarial chemotherapy.[1][2] From the isolation of quinine to the synthesis of chloroquine, 4-aminoquinoline derivatives have been instrumental in combating Plasmodium falciparum, the most lethal species of malaria parasite.[1][3][4] These agents have historically been effective against the erythrocytic stages of the parasite.[5] However, the emergence and spread of drug-resistant parasite strains necessitate a continuous effort to develop novel quinoline-based compounds with improved efficacy and alternative mechanisms of action.[1][6]
The compound 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile represents a strategic structural modification of the core 4-aminoquinoline scaffold. The introduction of an acetyl group at the 6-position and a carbonitrile group at the 3-position may modulate the compound's electronic properties, lipophilicity, and potential interactions with parasitic targets. This document provides a comprehensive guide for researchers on the proposed mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of this compound's antimalarial potential.
Proposed Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The primary and most widely accepted mechanism of action for 4-aminoquinoline drugs is the disruption of heme detoxification within the parasite's acidic digestive vacuole.[4][5][7] During its intraerythrocytic development, the parasite digests host hemoglobin as a source of amino acids, releasing large quantities of toxic free heme.[1][5] To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal known as hemozoin.[5]
As weak bases, 4-aminoquinoline derivatives like 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile are protonated and trapped within the acidic environment of the digestive vacuole.[4][5] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[4][5]
Caption: Proposed mechanism of action for 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile.
Experimental Protocols
In Vitro Antiplasmodial Activity Assessment
The initial evaluation of a novel antimalarial compound involves determining its efficacy against cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely adopted, high-throughput method for this purpose.[5] This assay leverages the SYBR Green I dye, which intercalates with DNA, and since mature erythrocytes are anucleated, the resulting fluorescence is directly proportional to parasite proliferation.[5]
Protocol 1: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in RPMI 1640 medium supplemented with human serum and hypoxanthine.[8]
-
Synchronize the parasite culture to the ring stage for consistent results.
-
-
Compound Preparation:
-
Prepare a stock solution of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in complete culture medium in a 96-well black microtiter plate.[5]
-
Include positive controls (parasitized red blood cells without the drug) and a negative control (uninfected red blood cells). Use chloroquine as a reference drug.[5]
-
-
Incubation:
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin and SYBR Green I dye.
-
After the incubation period, add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Caption: Workflow for the in vitro antiplasmodial activity assay.
In Vitro Cytotoxicity Assessment
To evaluate the selectivity of the compound for the parasite over host cells, a cytotoxicity assay using a mammalian cell line is crucial. The MTT assay is a standard colorimetric method for assessing cell viability.[9][10]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HeLa or HEK293) in appropriate media and conditions.
-
-
Compound Incubation:
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[9] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the antiplasmodial IC₅₀. A higher SI value indicates greater selectivity for the parasite.[11]
-
In Vivo Antimalarial Efficacy (Mouse Model)
Compounds that demonstrate promising in vitro activity and selectivity should be evaluated in an in vivo model, such as the Plasmodium berghei-infected mouse model.[12]
Protocol 3: 4-Day Suppressive Test
-
Animal Model and Infection:
-
Use Swiss albino mice (4-5 weeks old).
-
Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.[5]
-
-
Drug Administration:
-
Randomly assign the infected mice to different groups (e.g., 5 mice per group).
-
Administer the test compound orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.[5]
-
Include a vehicle control group and a positive control group (e.g., receiving chloroquine).[5]
-
-
Parasitemia Monitoring:
-
On day 5 post-infection, collect blood from the tail vein of each mouse.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia relative to the vehicle control group.
-
The effective dose (ED₅₀), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses.
-
Data Presentation
| Parameter | P. falciparum 3D7 (Chloroquine-sensitive) | P. falciparum K1 (Chloroquine-resistant) | Mammalian Cell Line (e.g., HeLa) |
| IC₅₀ (µM) | To be determined | To be determined | N/A |
| CC₅₀ (µM) | N/A | N/A | To be determined |
| Selectivity Index (SI = CC₅₀/IC₅₀) | To be determined | To be determined | N/A |
| In Vivo Efficacy (ED₅₀, mg/kg) | N/A | N/A | N/A |
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile as a potential antimalarial agent. By characterizing its in vitro potency, selectivity, and in vivo efficacy, researchers can ascertain its potential for further development in the fight against malaria. The unique substitutions on the quinoline core warrant a thorough investigation to understand their impact on the compound's biological activity and to potentially uncover novel structure-activity relationships.
References
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025, March 25).
- O'Neill, P. M., Ward, S. A., & Searle, N. L. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(17), 3697–3707.
- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., Guenzi, A., & Girometta, M. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5119–5131.
- Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). An Exploration of the Structure-activity Relationships of 4-Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Medicinal Chemistry, 45(16), 3531–3539.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives - Benchchem. (n.d.).
- de Madureira, M. C., de Castro, S. L., & do Canto-Cavalheiro, M. M. (2011). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 44(6), 754–758.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. (n.d.).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 914.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
- In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC. (2019, December 16).
- Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA. (2026, January 9).
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680.
- A Protocol for Antimalarial Efficacy Models for Compound Screening. (n.d.).
- de Madureira, M. C., de Castro, S. L., & do Canto-Cavalheiro, M. M. (2025, December 22). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate.
- 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. - CABI Digital Library. (n.d.).
- Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - RSC Publishing. (2024, June 12).
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC. (n.d.).
- Quinoline antimalarials: Mechanisms of action and resistance - Sci-Hub. (n.d.).
- Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (2017, December 19).
- Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride - ResearchGate. (2025, August 6).
- Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PubMed Central. (n.d.).
- Synthesis of derivatives of quinoline. - SciSpace. (n.d.).
- Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. (2025, March 7).
- An improved process for the synthesis of quinoline derivatives - Google Patents. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Antimalarial Activity of Novel 4-cyano-3-methylisoquinoline Inhibitors Against Plasmodium Falciparum: Design, Synthesis and Biological Evaluation - PubMed. (2016, May 18).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29).
Sources
- 1. Login [esr.ie]
- 2. e-century.us [e-century.us]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Quinoline antimalarials: Mechanisms of action and resistance / International Journal for Parasitology, 1997 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile. As Senior Application Scientists, we have structured this center to address the nuanced challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.
Core Synthetic Strategy: A Multi-Step Approach
The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is typically not a single-step reaction but a sequential process. The most established route involves the construction of a quinoline core, followed by functional group manipulations. A common and effective pathway involves the initial synthesis of a 6-nitro precursor, which is then elaborated to the final product.[1][2]
This guide is structured around the key transformations in this pathway.
Note: The final functionalization from the 6-amino group to a 6-acetyl group is a non-trivial transformation that may require multiple steps, for instance, via a Sandmeyer reaction to introduce a halide followed by a coupling reaction. For the purpose of this guide, we will focus on the core quinoline assembly and initial modifications, as this is where the primary challenges often arise.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Quinoline Ring Formation & Chlorination (Steps 1 & 2)
Question 1: My initial cyclization to form the 4-chloro-6-nitroquinoline-3-carbonitrile intermediate is giving a very low yield. What are the common causes?
Answer: Low yields in this crucial first step often stem from three primary factors: the cyclization conditions, the subsequent chlorination reaction, or the purity of your starting materials.
-
Suboptimal Cyclization: The formation of the quinoline ring from an aniline derivative is sensitive. If using a method analogous to the Friedländer synthesis, the reaction requires precise temperature control. Excessive heat can lead to tar formation and degradation of the nitro-containing starting materials.[1]
-
Causality: The cyclization is an acid- or base-catalyzed condensation followed by dehydration. Harsh conditions can promote side reactions like polymerization of intermediates.
-
-
Inefficient Chlorination: The conversion of the intermediate 4-hydroxyquinoline (or quinolone) to the 4-chloroquinoline is critical for the subsequent amination step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.
-
Suggested Solution: Ensure your chlorinating agent is fresh and the reaction is run under anhydrous conditions. The presence of water can quench the reagent and lead to incomplete conversion. The reaction temperature (typically reflux in POCl₃) must be maintained to drive the reaction to completion.
-
-
Purity of Starting Materials: The presence of impurities in your 2-amino-5-nitroacetophenone can inhibit the reaction.
-
Suggested Solution: Recrystallize the starting aniline derivative before use. Confirm purity via melting point and TLC analysis.
-
Question 2: I'm observing multiple spots on TLC after the chlorination step, making purification difficult. What are these byproducts?
Answer: The most common byproduct is the unreacted 4-hydroxy/quinolone intermediate due to incomplete chlorination. Other possibilities include regioisomers if the starting materials allow for alternative cyclization pathways, or degradation products if the temperature was too high.
-
Diagnostic Protocol:
-
Isolate the main byproduct using column chromatography.
-
Characterize via ¹H NMR and Mass Spectrometry. An unreacted starting material will lack the quinoline ring protons and have a different mass.
-
Optimize: If incomplete chlorination is the issue, increase the reaction time or the equivalents of POCl₃. If degradation is suspected, lower the reflux temperature (if possible, by using a higher-boiling solvent like toluene with SOCl₂ and a catalytic amount of DMF).
-
Part 2: C-4 Amination with p-Toluidine (Step 2)
Question 3: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group with p-toluidine is slow or incomplete. How can I improve the conversion rate?
Answer: The SNAr reaction rate is highly dependent on solvent, temperature, and the potential need for a catalyst.
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the substitution.
-
Causality: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they solvate the cation without strongly solvating the nucleophile, thus increasing its effective reactivity. Alcohols like isopropanol or ethanol are also commonly used and can facilitate the reaction.[2]
-
-
Temperature: This reaction typically requires heating.
-
Suggested Solution: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring by TLC. Refluxing in isopropanol (82 °C) or ethanol (78 °C) is a common condition.[1] Be aware that excessively high temperatures (>150 °C) can lead to decomposition.
-
-
Acid Scavenger/Catalyst: The reaction generates HCl, which can protonate the p-toluidine nucleophile, rendering it inactive.
-
Suggested Solution: While some procedures run neat or in a solvent that can act as a base, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge the HCl and maintain the concentration of the free amine. In some cases, a catalytic amount of acid (like acetic acid) can paradoxically increase the rate by activating the quinoline ring.
-
Question 4: How do I effectively remove unreacted p-toluidine from my product after the SNAr reaction?
Answer: This is a common purification challenge due to the similar polarity of p-toluidine and the product.
-
Protocol 1: Acid Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl). The p-toluidine will be protonated to form a water-soluble salt and partition into the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Protocol 2: Recrystallization
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can effectively remove the more soluble p-toluidine impurity.
-
Part 3: Nitro Group Reduction (Step 3)
Question 5: My nitro group reduction is giving me a low yield of the desired 6-amino product. What are the best practices?
Answer: The choice of reducing agent and reaction conditions are critical for a clean and high-yielding reduction without affecting the other functional groups (nitrile, aromatic rings).
| Method | Typical Conditions | Pros | Cons |
| Iron in Acetic Acid or with NH₄Cl | Fe powder, NH₄Cl(aq), reflux in EtOH/H₂O[1] | Inexpensive, effective, selective for nitro groups. | Heterogeneous reaction, can be slow, requires filtration of iron salts. |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, conc. HCl, in EtOH or EtOAc | Homogeneous, often faster than Fe, works at lower temps. | Generates tin waste, requires careful basic workup. |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, in EtOH or EtOAc | Very clean, byproduct is water. | Requires specialized equipment (hydrogenator), catalyst can be expensive, potential for over-reduction of other groups. |
-
Troubleshooting Insights:
-
Incomplete Reaction: If using iron, ensure the powder is finely divided and activated (e.g., by washing with dilute HCl). Ensure vigorous stirring.
-
Product Degradation: The resulting amine is more sensitive to oxidation than the nitro precursor. After the reaction is complete, work it up promptly. If possible, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, which can lead to colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(arylamino)quinoline-3-carbonitriles? A common and versatile method involves the cyclization of an appropriately substituted aniline to form a 4-chloroquinoline-3-carbonitrile intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine at the 4-position is displaced by the desired arylamine (in this case, p-toluidine). This route allows for late-stage diversification of the 4-anilino substituent.
Q2: Are there alternative synthetic strategies to this core structure? Yes, an alternative approach is the Thorpe-Ziegler cyclization.[3][4] This intramolecular condensation involves reacting a substituted 2-aminobenzonitrile with a compound like 3-bromopropanenitrile to form a 2-(cyanoethylamino)benzonitrile intermediate. This dinitrile is then treated with a strong, non-nucleophilic base (e.g., t-BuLi or LHMDS) to induce cyclization, forming the 4-aminoquinoline-3-carbonitrile scaffold.[3][5]
Q3: How can I reliably monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can help identify spots. For unambiguous confirmation, especially in cases of multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the disappearance of reactant mass and the appearance of product mass.
Q4: Why is the 3-carbonitrile group important in this synthesis? The carbonitrile group is a strong electron-withdrawing group. In the context of a Friedländer-type synthesis, it activates the adjacent methylene group, making its protons more acidic and facilitating the initial condensation step. It also influences the electronic properties and potential biological activity of the final molecule.[6][7]
References
-
Wissner, A., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4). [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Wissner, A., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor-Receptor-2 Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). (n.d.). ResearchGate. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"purification of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile by column chromatography"
Technical Support Center: Chromatography of 4-Aminoquinoline Derivatives Ticket ID: #QCN-6AC-PUR Subject: Purification Protocol for 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile Status: Open Agent: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
You are attempting to purify 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile . This molecule belongs to the class of 4-anilino-3-cyanoquinolines , commonly used as intermediates for EGFR/Src kinase inhibitors (similar to Pelitinib or Bosutinib).[1]
Chemical Behavior Profile:
-
Core Basicity: The quinoline nitrogen (N-1) and the secondary amine (C-4 position) are basic.[1] They will interact strongly with acidic silanol groups on standard silica gel, leading to severe tailing (streaking) and poor resolution.[1][2]
-
Solubility: The planar aromatic structure combined with the polar acetyl and nitrile groups creates a "brick-dust" solid—poorly soluble in non-polar solvents (Hexane) and moderately soluble in polar aprotic solvents (DCM, DMSO).[1]
-
Polarity: The acetyl group increases polarity significantly compared to simple alkyl-quinolines.
Immediate Recommendation: Do not attempt liquid loading with Hexane/Ethyl Acetate. Use Solid (Dry) Loading and a Base-Modified Eluent .[1]
Pre-Purification Diagnostics
Before packing the column, perform these two diagnostic checks to prevent failure.
Diagnostic A: The "Tailing" Test (TLC)
Run a TLC plate using 50% Ethyl Acetate / 50% Hexane.[1]
-
Observation: Does the spot look like a comet (long tail)?
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonia (aq) to the TLC solvent.[1]
-
Target: You want a compact, circular spot with an Rf of 0.25 – 0.35 .
Diagnostic B: Solubility Check
Attempt to dissolve 10 mg of product in 1 mL of the mobile phase (e.g., 1:1 Hex/EtOAc).[1]
-
Result: If it remains cloudy or precipitates, Liquid Loading will fail , causing the column head to clog and band broadening.[1] Proceed immediately to Solid Loading .
Standard Operating Procedure (SOP)
Phase 1: Stationary Phase Engineering
Standard silica gel is acidic (pH ~5).[1] You must neutralize it to prevent the basic quinoline from sticking.
-
Method A (Slurry Pre-treatment): Slurry the silica in Hexane containing 1% Triethylamine (TEA) .[1] Pour the column, then flush with 2 column volumes (CV) of pure Hexane to remove excess free amine before loading.[1]
-
Method B (Mobile Phase Modifier): Simply include 1% TEA in all your eluent bottles throughout the run.[1]
Phase 2: Sample Loading (Solid Load)
Due to the poor solubility of the 6-acetyl derivative:
-
Dissolve the crude mixture in a minimum amount of DCM or Acetone (solubility is usually good here).[1]
-
Add silica gel (ratio: 1g crude to 2g silica).
-
Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.
-
Load this powder carefully onto the top of your pre-packed column.[2]
Phase 3: Elution Gradient
-
Base Solvent: Hexane / Ethyl Acetate (with 1% TEA).[1]
-
Gradient Profile:
| Stage | Solvent Ratio (Hex:EtOAc) | Purpose |
| Equilibration | 95:5 | Pack column, establish baseline.[1] |
| Impurity Elution | 90:10 to 80:20 | Elutes non-polar impurities (e.g., unreacted 4-chloroquinoline, p-toluidine).[1] |
| Product Elution | 60:40 to 40:60 | Target Compound Elution Window. |
| Flush | 0:100 (or 5% MeOH in DCM) | Elutes highly polar byproducts (hydrolysis products).[1] |
Visual Workflows
Figure 1: Purification Logic Flow
This diagram outlines the decision-making process for purifying 4-aminoquinolines.
Caption: Workflow for handling basic, insoluble quinoline derivatives.
Troubleshooting & FAQs
Q1: The product is "sticking" to the top of the column and won't move, even with 50% EtOAc.
-
Cause: The interaction between the basic quinoline nitrogen and acidic silica is too strong, or the acetyl group has increased polarity beyond the Hex/EtOAc range.
-
Solution: Switch to a DCM / Methanol system.
-
Start: 100% DCM.[1]
-
Gradient: 0% to 5% MeOH.
-
Note: Still add 0.5% TEA to the DCM.
-
Q2: I see a "double spot" on TLC that merges on the column.
-
Cause: This is often p-toluidine (starting material) co-eluting with your product.[1] Both are basic amines.[1][2]
-
Solution:
-
Acid Wash (Pre-Column): Dissolve crude in EtOAc and wash with 1N HCl.[1] The p-toluidine is more basic and may selectively go into the water layer (Check carefully: your product might also protonate, so test on a small scale first).[1]
-
Crystallization: If chromatography fails, recrystallize from boiling Ethanol or Acetonitrile.[1] The symmetric, planar nature of the product favors crystallization over the smaller aniline impurity.
-
Q3: My product precipitated inside the column, blocking the flow.
-
Cause: You likely used liquid loading with a solvent that was too strong (like DCM), and when the mobile phase (Hexane) hit it, the product crashed out.[1]
-
Solution: This is why Solid Loading (Section 3, Phase 2) is mandatory for this compound.[1] If the column is already blocked, you must stop, extrude the silica, and extract the product with MeOH/DCM to recover it.[1]
References
-
General Quinoline Synthesis & Purification
-
Chromatography of Basic Amines
-
Source: Teledyne ISCO Application Notes.[1] "Purification of Ionizable Compounds by Flash Chromatography."
- Context: Validates the use of TEA modifiers to reduce peak tailing for amine-containing heterocycles.
-
Link:
-
-
Synthesis of 3-Cyano-4-anilinoquinolines (Kinase Inhibitors)
Sources
Technical Support Center: Scaling Up the Synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important quinoline derivative.
I. Troubleshooting Guide: Navigating Common Scale-Up Challenges
Scaling up organic syntheses often presents challenges not observed at the bench scale. This section addresses specific issues you might encounter during the synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile, which is typically prepared via a Friedländer-type annulation reaction.
Low Product Yield
A significant drop in yield upon scaling up is a common and frustrating issue. Several factors can contribute to this problem.
Question: My yield of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile has decreased significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to diminished yields during scale-up. Let's break down the most common culprits and their solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, leading to uneven heating and potential "hot spots" or "cold spots." This can result in incomplete reactions or the formation of side products.
-
Solution: Employ a jacketed reactor with controlled heating and efficient overhead stirring to ensure a homogenous temperature profile throughout the reaction mixture. Monitor the internal reaction temperature closely.[1]
-
-
Mixing Inhomogeneity: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions.
-
Solution: Use an appropriately sized and shaped impeller for your reactor. The stirring speed should be sufficient to create a vortex and ensure thorough mixing of all components.
-
-
Catalyst Inactivity or Inefficiency: The catalyst's effectiveness can be compromised on a larger scale.
-
Solution: For acid-catalyzed Friedländer reactions, ensure the catalyst is fresh and added in the correct molar percentage. Some modern approaches utilize transition-metal catalysts or ionic liquids which can be more robust and efficient at lower loadings.[1] Consider performing small-scale trials to re-optimize the catalyst loading for the larger scale.
-
-
Incomplete Reaction: The reaction may not be going to completion due to the factors mentioned above or insufficient reaction time.
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged heating.
-
-
Sub-optimal Reaction Conditions: Conditions that worked on a small scale may not be ideal for a larger batch.
-
Solution: Re-evaluate the solvent choice and reaction temperature. A higher-boiling solvent might be necessary to achieve the required reaction temperature consistently in a large reactor. Some protocols have found success with solvent-free conditions or the use of microwave irradiation for rapid and uniform heating, which can sometimes be adapted for flow chemistry setups on a larger scale.[1][3]
-
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for diagnosing and resolving low yield issues.
Impurity Formation
The formation of impurities can complicate purification and reduce the overall yield of the desired product.
Question: I am observing significant impurity peaks in my crude product analysis. What are the common side reactions and how can I minimize them?
Answer:
The Friedländer synthesis, while powerful, can be prone to side reactions, especially under harsh conditions.[4][5]
-
Self-Condensation of Reactants: The starting materials, particularly the ketone containing the α-methylene group, can undergo self-condensation (an aldol-type reaction).[4]
-
Solution: Control the rate of addition of the reactants. Adding one reactant slowly to the other can help to minimize its concentration and thus reduce the rate of self-condensation. Lowering the reaction temperature can also favor the desired reaction pathway.
-
-
Formation of Regioisomers: If an unsymmetrical ketone is used, there is a possibility of forming regioisomers.[2]
-
Solution: The choice of catalyst can significantly influence regioselectivity. Certain Lewis acids or the use of ionic liquids have been shown to favor the formation of a single product.
-
-
Degradation of Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the degradation of the quinoline product.[1]
-
Solution: As mentioned previously, monitor the reaction to determine the optimal reaction time and avoid unnecessarily long heating periods. Milder reaction conditions, perhaps with a more active catalyst, can also mitigate degradation.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Suggested Solution |
| Self-condensation Products | High concentration of starting materials, high temperature | Slow addition of reactants, lower reaction temperature |
| Regioisomers | Use of unsymmetrical ketones | Employ a regioselective catalyst, consider using a directing group |
| Degradation Products | Prolonged reaction time, harsh conditions | Monitor reaction to completion, use milder conditions[1] |
Difficult Product Isolation and Purification
Isolating the pure product from a large-scale reaction can be challenging.
Question: My product is difficult to purify. It's an oil/gummy solid, and column chromatography is not practical on this scale. What are my options?
Answer:
Purification is a critical step, and challenges here can significantly impact your final output.[5][6]
-
Crystallization: This is often the most efficient method for purifying solids on a large scale.
-
Solution: Experiment with different solvent systems on a small scale to find conditions that promote the crystallization of your product while leaving impurities in the mother liquor. Anti-solvent crystallization (dissolving the crude product in a good solvent and then adding a poor solvent to induce precipitation) is a common and effective technique.
-
-
Trituration: If the product is a solid but contains soluble impurities, trituration can be effective.
-
Solution: Suspend the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Stir for a period, then filter to collect the purified solid.
-
-
Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility properties.
-
Solution: Ensure you are using the appropriate pH for your aqueous phase to ensure your product and impurities are in the desired layers. Multiple extractions with fresh solvent are more effective than a single large-volume extraction.
-
-
Distillation: If your product is a high-boiling liquid and thermally stable, distillation under reduced pressure (vacuum distillation) might be an option.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile.
Q1: What is the underlying mechanism of the Friedländer synthesis for this compound?
A1: The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] In this case, it's the reaction between 2-amino-5-acetylacetophenone and 2-(p-tolylamino)malononitrile. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[3][4]
Caption: Simplified mechanism of the Friedländer synthesis.
Q2: What are the most critical parameters to control during this synthesis?
A2: The most critical parameters are reaction temperature and reaction time.[1] The temperature directly influences the reaction rate, but excessive heat can lead to the formation of byproducts.[1] The reaction time must be optimized to ensure the reaction goes to completion without causing product degradation.[1]
Q3: Are there "greener" or more sustainable approaches to this synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some modern approaches focus on:
-
Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify workup.[4][7]
-
Water as a solvent: Using water as a reaction medium is a green alternative to organic solvents.[2]
-
Reusable catalysts: Employing solid-supported or recyclable catalysts can minimize waste and cost.[6]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., nitrile, carbonyl).
-
Melting Point: To assess the purity of the final product.
-
III. References
-
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.). Retrieved February 14, 2026, from
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2026, from
-
Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Retrieved February 14, 2026, from
-
Advances in polymer based Friedlander quinoline synthesis - PMC - NIH. (n.d.). Retrieved February 14, 2026, from
-
Synthesis of quinoline‐3‐carbonitrile derivatives. - ResearchGate. (n.d.). Retrieved February 14, 2026, from
-
Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed. (2005, February 24). Retrieved February 14, 2026, from
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from
-
Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. (n.g.). Retrieved February 14, 2026, from
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019, April 30). Retrieved February 14, 2026, from
-
optimizing reaction time and temperature for quinoline synthesis - Benchchem. (n.d.). Retrieved February 14, 2026, from
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved February 14, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Kinase Selectivity of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
For researchers in drug discovery and chemical biology, the journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous testing. A critical milestone in this journey is the comprehensive validation of a compound's selectivity, particularly for classes of molecules like kinase inhibitors that target large and highly conserved enzyme families. This guide provides an in-depth, technically-focused framework for validating the kinase selectivity of the novel compound, 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile. While specific experimental data for this compound is not yet publicly available, this guide will leverage established methodologies and data from structurally related quinoline-based inhibitors to outline a robust validation workflow.
The 4-anilinoquinoline scaffold, to which this compound belongs, is a well-established "hinge-binder" motif found in numerous approved kinase inhibitors, targeting the ATP-binding site.[1][2] Modifications to this core structure can significantly alter the kinase selectivity profile, leading to either broad-spectrum or highly selective inhibitors.[1][2][3] Therefore, a systematic and multi-tiered approach is essential to accurately define the biological activity of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile.
The Imperative of Kinome-Wide Profiling
The human kinome consists of over 500 protein kinases, all sharing a conserved ATP-binding pocket, making off-target interactions a common challenge in kinase inhibitor development.[4][5] Unintended kinase inhibition can lead to cellular toxicity or confound the interpretation of phenotypic data.[4][5] Therefore, the initial and most crucial step is to assess the compound's activity across a broad panel of kinases. This "kinome profiling" provides a bird's-eye view of the compound's selectivity landscape.
A tiered approach to screening is recommended, starting with a high-throughput primary screen to identify potential "hits," followed by more detailed secondary and cellular assays to confirm and characterize these interactions.
Tier 1: Broad Kinome Profiling
The primary goal of this tier is to identify which kinases, out of a large panel, are inhibited by 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile at a single, relatively high concentration (e.g., 1-10 µM). This initial screen flags potential targets for further investigation.
Recommended Approach: Large-Scale Biochemical Kinase Panels
Several commercial services and in-house platforms offer kinome-wide screening across hundreds of purified kinases.[6] These assays typically measure the inhibition of substrate phosphorylation.[7]
Table 1: Hypothetical Kinome Profiling Data for 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile at 10 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| Tyrosine Kinase | EGFR | 95 |
| Tyrosine Kinase | HER2 | 88 |
| Tyrosine Kinase | VEGFR2 | 45 |
| CMGC | CDK2 | 75 |
| CMGC | CDK8 | 15 |
| CMGC | CDK19 | 12 |
| STE | MAP2K1 (MEK1) | 5 |
| AGC | AKT1 | 8 |
| NAK | GAK | 65 |
This data is hypothetical and for illustrative purposes only.
This initial screen would suggest that 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is a potent inhibitor of EGFR, HER2, and CDK2, with moderate activity against GAK and VEGFR2. The next step is to validate these "hits."
Experimental Workflow for Kinase Selectivity Validation
Caption: A tiered workflow for validating kinase inhibitor selectivity.
Tier 2: Determination of Inhibitory Potency (IC50)
Once initial hits are identified, the next step is to quantify the potency of the inhibitor against these kinases. This is typically done by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).[5]
Recommended Approach: Biochemical IC50 Assays
Using the same assay format as the primary screen (e.g., radiometric, fluorescence-based, or mobility shift assays), the compound is tested over a range of concentrations (typically from low nanomolar to high micromolar).[8][9]
Table 2: Hypothetical IC50 Values for 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile against Primary Hits
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| HER2 | 85 |
| CDK2 | 250 |
| GAK | 1500 |
| VEGFR2 | >10,000 |
This data is hypothetical and for illustrative purposes only.
These results would suggest that the compound is most potent against EGFR and HER2. The >30-fold selectivity over other kinases is a good starting point for a selective probe.
Tier 3: Cellular Target Engagement and Functional Validation
A compound's activity in a biochemical assay with purified enzymes does not always translate to a cellular context.[4][10] It is crucial to confirm that the compound can enter cells, bind to its intended target(s), and elicit a functional response.[5][11]
Cellular Target Engagement
These assays directly measure the binding of the inhibitor to the kinase within a living cell.
Recommended Approach: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to specific protein targets in live cells.[10][12] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
Functional Downstream Signaling
Inhibition of a kinase should lead to a decrease in the phosphorylation of its known downstream substrates.
Recommended Approach: Western Blot Analysis
Cells expressing the target kinase are treated with the inhibitor at various concentrations. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of a known downstream substrate. A reduction in the phospho-protein signal indicates successful target inhibition.[5]
Signaling Pathway Perturbation Analysis
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Tier 4: Mechanism of Action Studies
Understanding how a compound inhibits a kinase is important for its further development. For ATP-competitive inhibitors, this involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Recommended Approach: ATP Competition Assays
Kinase activity is measured at a fixed concentration of the inhibitor and varying concentrations of ATP. The resulting data can be plotted (e.g., using a Lineweaver-Burk plot) to determine the mechanism of inhibition. For a competitive inhibitor, the apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
Detailed Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Assay
This protocol is adapted for a generic kinase and should be optimized for the specific kinases of interest.[5]
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 384-well plate, add the inhibitor dilutions. Include no-inhibitor (vehicle) and no-enzyme controls.
-
Add the kinase and substrate peptide solution to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol is a general guideline and should be optimized based on the specific kinase and cell line.[12]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc®
-
Transfection reagent
-
NanoBRET™ Tracer (specific for the kinase family)
-
Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White 96-well cell culture plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in a 96-well plate. Incubate for 24 hours.
-
Prepare serial dilutions of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile.
-
On the day of the assay, treat the cells with the inhibitor dilutions for 2 hours.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the Nano-Glo® Substrate, which is cell-permeable.
-
Immediately measure both the donor (NanoLuc®) emission (~460 nm) and the acceptor (tracer) emission (~610 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Conclusion and Future Directions
The validation of a kinase inhibitor's selectivity is a multifaceted process that requires a combination of biochemical and cellular assays. For a novel compound like 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile, the path forward involves a systematic evaluation, starting with broad kinome profiling to identify primary targets, followed by rigorous determination of potency, confirmation of cellular activity, and elucidation of its mechanism of action. The 4-anilinoquinoline scaffold has a proven track record in producing potent and selective kinase inhibitors, and a thorough investigation of this new derivative is a worthwhile endeavor. The experimental framework outlined in this guide provides a robust strategy to comprehensively characterize its kinase selectivity profile, a critical step in its potential journey toward becoming a valuable research tool or a therapeutic candidate.
References
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- An, G., & Loke, P. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- van den Berg, A., & van der Sligting, J. (n.d.). Kinome Profiling. PMC.
- Davis, M. I., & Hunt, J. P. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Li, Y., & Zhang, J. (2023, March 17). Mapping the Protein Kinome: Current Strategy and Future Direction. PMC.
- Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
- BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- van der Meer, D., & de Vries, E. G. E. (2022, December 23). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.
- Wells, C. I., & Fischer, C. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Wells, C. I., & Fischer, C. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- PamGene. (n.d.). Gain 'Kinome' insights with the PamStation®.
- Wang, Z., & Li, Y. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research.
- ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.
- Zhang, Y., & Sawyer, T. K. (2005, February 24). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed.
- da Silva, G. N., & de Souza, M. C. B. V. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
- Ekins, S., & Freundlich, J. S. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]
- 3. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
Operational Guide: Safe Disposal and Handling of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile
Part 1: Executive Safety Directive
6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is a functionalized quinoline derivative, often utilized as a key intermediate in the synthesis of EGFR kinase inhibitors (e.g., Pelitinib analogs).
The Core Hazard: While the quinoline scaffold presents risks of aquatic toxicity and mutagenicity, the immediate operational danger lies in the 3-carbonitrile (cyano) group . Under acidic conditions or metabolic processing, this moiety poses a theoretical risk of releasing hydrogen cyanide (HCN). Furthermore, as an amino-quinoline, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.
Immediate Disposal Rule:
NEVER dispose of this compound or its mother liquors down the drain. NEVER mix this compound with acidic waste streams (Risk of HCN evolution). ALWAYS segregate for high-temperature incineration.
Part 2: Chemical Profile & Hazard Assessment[1]
To manage disposal effectively, we must understand the chemical behaviors driving our safety protocols.
Table 1: Chemical Safety Profile & Physical Properties
Note: Data extrapolated from structural analogs (Quinoline/Aromatic Nitriles) where specific SDS data is proprietary.
| Property | Description | Operational Implication |
| Physical State | Solid (likely yellow/tan powder) | Dust inhalation risk; requires HEPA filtration/weighing enclosure. |
| Functional Groups | 1. Nitrile (-CN)2. Amino-quinoline | 1. Acid Incompatible: Potential HCN release.2. Genotoxic: Treat as suspected carcinogen. |
| Solubility | Low in water; Soluble in DMSO, DMF, hot alcohols | Bioaccumulative in aquatic systems. Do not release to sewer. |
| Combustibility | High carbon/nitrogen content | Excellent candidate for high-BTU thermal destruction (Incineration). |
| RCRA Status (USA) | Non-Listed (Treat as Characteristic) | Default to D003 (Reactivity) precaution due to nitrile, though likely stable. |
Part 3: Waste Segregation Logic (The "Why" and "How")
Scientific Rationale: The primary error in research labs is "commingling." Mixing this quinoline derivative with standard acidic aqueous waste (e.g., from HPLC lines containing 0.1% TFA or Formic Acid) can protonate the nitrogen species and, under extreme conditions or catalysis, hydrolyze the nitrile. Therefore, Stream Segregation is the only self-validating safety measure.
Diagram 1: Waste Segregation Decision Tree
This workflow ensures the compound never encounters an incompatible environment.
Caption: Segregation logic prioritizing pH control to prevent nitrile hydrolysis and solvent classification for proper incineration.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)
Applicability: Expired reagents, weighing boats, gloves, filter paper.
-
Containment: Place waste immediately into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary hazardous waste bag (amber or labeled biohazard depending on facility rules for cytotoxic agents).
-
Labeling: Affix a hazardous waste tag.
-
Disposal Path: Designate for High-Temperature Incineration . This ensures the destruction of the quinoline ring and thermal oxidation of the nitrile to nitrogen oxides (scrubbed at the facility) rather than cyanide release.
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Applicability: Mother liquors from synthesis, NMR solvents.
-
Compatibility Check: Ensure the receiving carboy does not contain oxidizing acids (Nitric, Perchloric) or free halogens.
-
pH Verification:
-
Dip a pH strip into the waste solution.
-
If pH < 6, add saturated Sodium Bicarbonate (
) solution slowly until pH is neutral (7-9). Rationale: Basic conditions stabilize the nitrile group.
-
-
Transfer: Pour into the "Organic Waste" container (Stream C or B in Diagram 1).
-
Rinsing: Rinse the original vessel with Acetone or Ethanol.[4] Add this rinsate to the same organic waste container. Do not rinse down the sink.
Protocol C: Glassware Decontamination
Applicability: Flasks, funnels, and spatulas.
-
Solvent Rinse: Triple rinse all glassware with Acetone. Collect all rinses as Hazardous Waste (Protocol B).
-
Base Wash (Optional but Recommended): For heavy contamination, soak glassware in a base bath (KOH/Isopropanol) for 12 hours. This aids in degrading residual organic material.
-
Final Wash: After solvent rinsing, glassware can be washed with detergent and water in the standard lab sink.
Part 5: Emergency Contingencies (Spill Management)
In the event of a spill, the priority is preventing dust inhalation and environmental release.
Diagram 2: Spill Response Workflow
Follow this loop to ensure complete decontamination.
Caption: Workflow emphasizes dust suppression (wet wiping) to prevent inhalation of the quinoline derivative.
Part 6: Regulatory Compliance & Reference
Regulatory Interpretation (US EPA/RCRA)
While 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is not explicitly named on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
Waste Classification: If discarded unused, it should be treated as a Toxic Waste due to the quinoline component (Aquatic Toxicity Category 1).
-
EPA Waste Code: If the waste exhibits ignitability (due to solvents), use D001 . If it contains halogenated solvents, use F002/F003 . If tested and found reactive, D003 . Ideally, profile as "Non-Regulated Hazardous Waste - Incinerate Only."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
